

# KRAS inhibitor-14 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | KRAS inhibitor-14 |           |
| Cat. No.:            | B12418333         | Get Quote |

An In-depth Technical Guide to KRAS Inhibitor-14 Variants

The designation "KRAS inhibitor-14" is not unique to a single chemical entity. Instead, it has been used to describe at least three distinct compounds, each with a unique chemical structure, targeting different mutations of the KRAS protein. This guide provides a detailed overview of these molecules, targeting researchers, scientists, and drug development professionals.

## **KRAS G12C Inhibitor 14 (Compound 17)**

This is a potent and selective inhibitor of the KRAS G12C mutant, a common driver mutation in various cancers.

#### **Chemical Structure and Properties**



| Property          | Value                                                   | Reference    |
|-------------------|---------------------------------------------------------|--------------|
| CAS Number        | 2349393-95-7                                            | [1][2][3]    |
| Synonym           | Compound 17                                             | [2][4]       |
| Molecular Formula | C24H19CIF2N4O3                                          | [2]          |
| Molecular Weight  | 484.88 g/mol                                            | [1][2]       |
| Potency (IC50)    | 18 nM                                                   | [1][2][3][4] |
| Appearance        | Light yellow to yellow solid                            | [2]          |
| Solubility        | DMSO: 100 mg/mL (206.24 mM)                             | [2][3]       |
| Storage           | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1]          |

#### **Mechanism of Action**

KRAS G12C inhibitor 14 acts as a covalent inhibitor, selectively targeting the cysteine residue at position 12 of the mutant KRAS protein.[5][6] This covalent modification locks the KRAS protein in an inactive state, preventing it from binding to GTP and activating downstream signaling pathways responsible for cell proliferation and survival.[6]

#### **Signaling Pathway**

The primary signaling cascade inhibited by this compound is the MAPK/ERK pathway. By inactivating KRAS G12C, the inhibitor prevents the subsequent phosphorylation and activation of RAF, MEK, and ERK.[7][8]





Click to download full resolution via product page

Caption: Inhibition of the KRAS G12C signaling pathway.

#### **KRAS G12D Inhibitor 14 (Compound KD-8)**

This compound is an inhibitor of the KRAS G12D mutation, which is particularly prevalent in pancreatic cancer.

**Chemical Structure and Properties** 

| Property                | Value                                                               | Reference |
|-------------------------|---------------------------------------------------------------------|-----------|
| CAS Number              | 2765254-39-3                                                        | [9]       |
| Synonym                 | Compound KD-8                                                       | [9]       |
| Binding Affinity (KD)   | 33 nM for KRAS G12D protein                                         | [9][10]   |
| Cellular Potency (IC50) | 2.1 $\mu$ M (antiproliferative activity in KRAS G12D-mutated cells) | [9]       |
| Activity                | Decreases the active GTP-<br>bound form of KRAS G12D                | [9][10]   |
| Storage                 | In solvent: -80°C for 6 months;<br>-20°C for 1 month                | [9]       |

#### **Mechanism of Action**

KRAS G12D inhibitor 14 binds to the KRAS G12D protein, leading to a decrease in the level of its active, GTP-bound form.[9] This prevents the recruitment and activation of downstream effector proteins, thereby inhibiting pro-proliferative signaling.[8]

#### **Experimental Protocols**

KRAS-GTP Pulldown Assay: A common method to assess the level of active KRAS is a pulldown assay using the RAS-binding domain (RBD) of an effector protein, such as RAF, which specifically binds to GTP-bound RAS.





Click to download full resolution via product page

Caption: Workflow for a KRAS-GTP pulldown assay.

### KRAS inhibitor-14 (Compound 3-22)

This is another inhibitor targeting the KRAS G12C mutation, though with a different chemical scaffold and lower potency compared to the first compound.

**Chemical Structure and Properties** 

| Property                | Value -                     | Reference |
|-------------------------|-----------------------------|-----------|
| CAS Number              | 2230873-78-4                | [11][12]  |
| Synonym                 | Compound 3-22               | [11][12]  |
| Molecular Formula       | C20H15Cl3FN3O2S             | [11]      |
| Molecular Weight        | 486.77 g/mol                | [11]      |
| Potency (IC50)          | 0.249 μM for KRAS G12C      | [11][12]  |
| p-ERK Inhibition (IC50) | 1.12 μM in MIA PaCA-2 cells | [11][12]  |

#### **Mechanism of Action**

Similar to other KRAS G12C inhibitors, this compound likely forms a covalent bond with the mutant cysteine, locking the protein in an inactive conformation and inhibiting downstream signaling. Its activity is demonstrated by the reduction of phosphorylated ERK (p-ERK) levels in treated cells.[11][12]

#### **Experimental Protocols**



p-ERK Inhibition Assay (Western Blot): This assay quantifies the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK.

- Cell Culture and Treatment: MIA PaCA-2 cells (harboring the KRAS G12C mutation) are cultured to a suitable confluency. The cells are then treated with varying concentrations of KRAS inhibitor-14 (compound 3-22) for a specified period.
- Protein Extraction: After treatment, the cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading for electrophoresis.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). A separate blot is often run with an antibody for total ERK as a loading control.
- Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a chemiluminescent reaction.
- Data Analysis: The chemiluminescent signal is captured, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated for each treatment condition to determine the IC50 value for p-ERK inhibition.

#### **ACA-14: A Pan-KRAS Inhibitor Lead**

While not explicitly named "KRAS inhibitor-14" in all contexts, the compound ACA-14 represents a different class of KRAS inhibitor with a broader potential application.

#### **Chemical Structure and Properties**



| Property   | Value                                                                                                        | Reference |
|------------|--------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name | 2-hydroxy-5-{[(2-<br>phenylcyclopropyl) carbonyl]<br>amino} benzoic acid                                     | [13]      |
| Mechanism  | Binds near the switch regions of KRAS, impeding interaction with RAF and reducing nucleotide exchange rates. | [13]      |
| Binding    | Binds to KRAS in a nucleotide state-independent manner with low micromolar affinity.                         | [13]      |
| Activity   | Inhibits MAPK signaling and the proliferation of cancer cells expressing mutant KRAS.                        | [13]      |

#### **Mechanism of Action**

ACA-14 functions as an allosteric inhibitor.[13] It binds to a pocket near the switch I and switch II regions of KRAS. This binding has a dual effect: it directly hinders the interaction of KRAS with its downstream effector protein RAF and also reduces the rate of both intrinsic and SOS-mediated exchange of GDP for GTP, thus depleting the active, GTP-loaded form of KRAS.[13] This dual mechanism makes it a promising lead for developing inhibitors that can target multiple KRAS mutants.[13]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. KRAS G12C inhibitor 14 | Ras | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]



- 3. qlpbio.com [qlpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KRAS inhibitor-14 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12418333#kras-inhibitor-14-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com